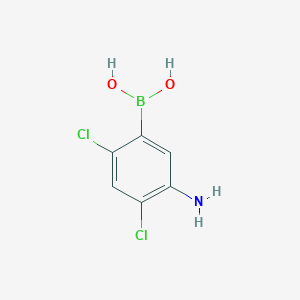

(5-Amino-2,4-dichlorophenyl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(5-Amino-2,4-dichlorophenyl)boronic acid” is a boronic acid derivative. Boronic acids are organic compounds that contain a boron atom bonded to two oxygen atoms and one carbon atom . They are known for their versatility in various chemical reactions, and have been used as building blocks in organic synthesis .

Synthesis Analysis

The synthesis of boronic acids often involves the electrophilic trapping of an organometallic reagent with a boric ester . Protodeboronation of alkyl boronic esters has been reported, utilizing a radical approach . This method allows for the synthesis of a variety of boronic acid derivatives .

Molecular Structure Analysis

The molecular formula of “(5-Amino-2,4-dichlorophenyl)boronic acid” is C6H6BCl2NO2 . The structure includes a phenyl ring with two chlorine atoms and one amino group attached, along with a boronic acid group .

Chemical Reactions Analysis

Boronic acids are known for their role in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds . They can also participate in protodeboronation reactions .

Wissenschaftliche Forschungsanwendungen

-

Siderophores Synthesis

- Field : Biochemistry

- Application : Boronic acids are used in the synthesis of siderophores, which are small molecules known for their high iron binding capacity .

- Method : The process involves the synthesis of siderophores via nonribosomal peptide synthetase (NRPS) and non-NRPS pathways .

- Results : Siderophores play a crucial role in regulating bioavailable iron levels and have applications in medicine, agriculture, and environmental sciences .

-

Suzuki-Miyaura Coupling

- Field : Organic Chemistry

- Application : Boronic acids are used in Suzuki-Miyaura coupling, a widely applied transition metal catalyzed carbon-carbon bond forming reaction .

- Method : The process involves the use of a palladium catalyst to couple boronic acids with organic halides .

- Results : This reaction is known for its mild and functional group tolerant conditions, making it a popular choice for forming carbon-carbon bonds .

-

Direct Amidation Reactions

- Field : Organic Chemistry

- Application : Boronic acids are used in direct amidation reactions .

- Method : The process involves the interaction between amines/carboxylic acids and borinic acids, boronic acids, and boric acid .

- Results : These reactions are used in various areas ranging from biological labeling, protein manipulation and modification, to separation and the development of therapeutics .

-

Cold Atmospheric Plasma Treatment

- Field : Biomedical Sciences

- Application : While not specific to “(5-Amino-2,4-dichlorophenyl)boronic acid”, boronic acids could potentially be used in the development of cold atmospheric plasma treatments .

- Method : The process involves the use of cold atmospheric plasma, a non-thermal partly ionized gas formed at atmospheric pressure .

- Results : Cold atmospheric plasma has been used for the deactivation of many viruses, which may be more convenient than the current chemical and physical methods used in disinfection/sterilization .

-

Amino–yne Click Chemistry

- Field : Polymer Chemistry

- Application : The spontaneous amino–yne click reaction, which involves boronic acids, has been rapidly developed in recent years .

- Method : This reaction possesses extra merits, such as spontaneity of reactions, ubiquity of amines and cleavability of products with specific stimuli .

- Results : It has become a useful tool and provided convenience for scientists in various fields since its first report in 2017 .

-

Therapeutic Uses

- Field : Medicine

- Application : Amino acids, including boronic acids, play vital roles in the body such as in protein synthesis and as precursors in the production of secondary metabolism molecules .

- Method : Amino acids participate in various physiological processes, such as skeletal muscle function, atrophic conditions, sarcopenia, and cancer .

- Results : They play key roles in cell signalling, homeostasis, gene expression, synthesis of hormones, phosphorylation of proteins and also possess antioxidant abilities .

-

Nonlinear Optical Applications

- Field : Materials Science

- Application : Boronic acids are used in the synthesis of organic single crystals for nonlinear optical (NLO) and optical limiting applications .

- Method : The process involves the synthesis and growth of new organic single crystals by conventional slow evaporation solution technique (SEST) .

- Results : The grown crystal possesses more than 70% of optical transmittance with the cut-off edge at 419 nm. The thermal analysis discloses that the grown crystal possesses good thermal stability of about 187 °C .

-

Life Sciences and Organic Synthesis

- Field : Life Sciences and Organic Synthesis

- Application : Boronic acids, including “(5-Amino-2,4-dichlorophenyl)boronic acid”, are used in various fields from advanced technology research to life sciences, organic synthesis, and environmental measurement .

- Method : The specific methods of application would depend on the specific field and the properties of the boronic acid being used .

- Results : The results would also vary depending on the specific application, but boronic acids have been found to meet a wide variety of needs in various fields .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(5-amino-2,4-dichlorophenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BCl2NO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2,11-12H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBNYZHWDFGLNPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1Cl)Cl)N)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BCl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70681724 |

Source

|

| Record name | (5-Amino-2,4-dichlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.83 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Amino-2,4-dichlorophenyl)boronic acid | |

CAS RN |

948592-69-6 |

Source

|

| Record name | (5-Amino-2,4-dichlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[([1,1'-Biphenyl]-2-yloxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374514.png)

![2-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374515.png)

![2-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374516.png)

![5-[(5-bromo-2-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B1374518.png)

![4-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374520.png)

![4-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374524.png)

![3-[(2-Bromo-4-methylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374525.png)

![2-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374527.png)

![3-[(4-Bromo-2-isopropylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374532.png)

![3-[(Cyclopropylmethoxy)methyl]-4-fluorobenzoic acid](/img/structure/B1374533.png)